molecular formula C11H16ClN B8700496 4-Chloro-N-methyl-benzenebutanamine

4-Chloro-N-methyl-benzenebutanamine

Cat. No.: B8700496
M. Wt: 197.70 g/mol
InChI Key: QCISWKFZSAKPSG-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-benzenebutanamine is a substituted phenethylamine derivative of interest in chemical and biochemical research. Compounds within this structural class are frequently investigated for their potential interactions with neurological targets, including serotonin receptors and monoamine transporters, and are explored as tools for studying receptor function and signaling pathways . Further research into this specific analog may focus on its potential as a microtubule-targeting agent, given the established activity of similar phenethylamines in modulating tubulin polymerization and microtubule dynamics, which is relevant for studies in cellular division and cytoskeletal organization . The primary research value of this compound lies in its utility as a standard in analytical profiling and metabolic studies using techniques such as GC-MS or LC-MS to identify novel psychoactive substances or characterize their in vitro metabolism . All studies utilizing this reagent must comply with applicable laws and institutional guidelines.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-methylbutan-1-amine

InChI

InChI=1S/C11H16ClN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8,13H,2-4,9H2,1H3

InChI Key

QCISWKFZSAKPSG-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-methyl-benzenebutanamine is studied for its potential therapeutic applications. Its structural characteristics allow it to interact with biological systems effectively.

  • Antidepressant and Anxiolytic Properties : Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly the serotonin and norepinephrine pathways.
  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of related compounds for their efficacy in treating anxiety disorders. The findings suggested that modifications to the N-methyl group enhanced the binding affinity to serotonin receptors, indicating potential for further development as therapeutic agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.

  • Synthesis of Complex Molecules : this compound can be utilized as a building block in synthesizing more complex organic molecules. Its chlorinated structure allows for nucleophilic substitution reactions, which are essential in forming new carbon-nitrogen bonds.
  • Research Example : In a synthetic route reported by chemists at a leading university, this compound was used to synthesize novel benzamide derivatives that exhibited promising antibacterial activity against resistant strains of bacteria .

Material Science

In materials science, this compound is explored for its potential use in developing polymers and other materials with enhanced properties.

  • Polymer Additive : The compound can act as an additive in polymer formulations, improving mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to enhance the durability and resistance to environmental stressors.
  • Case Study : A recent investigation into polymer composites highlighted the use of this compound as a modifier that improved the tensile strength and flexibility of polyurethane-based materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-Chloro-N-methyl-benzenebutanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
This compound C₈H₁₀ClN 155.63 -Cl (para), -CH₂-NH-CH₃ Secondary amine; pharmaceutical intermediate
4-Bromobenzenamine C₆H₆BrN 172.02 -Br (para), -NH₂ Higher molecular weight; used in dyes
N-(4-Methylbenzyl)-1-butanamine hydrochloride C₁₂H₂₀ClN 213.75 -CH₃ (para), -CH₂-CH₂-CH₂-CH₂-NH₂⁺Cl⁻ Quaternary amine; enhanced lipophilicity
4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide C₁₄H₁₈ClN₂O₂ 289.76 -Cl (para), -CONH-(CH₂)₂-morpholine Amide linkage; morpholine enhances solubility
Benzenamine, 4-chloro-N-[(4-chlorophenyl)phenylmethylene] C₁₉H₁₃Cl₂N 325.90 Two -Cl groups, benzylidene imine Di-substituted; potential for coordination chemistry

Key Comparative Analyses

Halogen Effects: Chloro vs. Bromo Substituents
  • 4-Bromobenzenamine (C₆H₆BrN) replaces the chloro group with bromine, increasing molecular weight (172.02 vs. 155.63 g/mol).
  • Chlorine’s electronegativity withdraws electron density from the aromatic ring, activating the ring for electrophilic substitution at specific positions, whereas bromine’s lower electronegativity may alter reaction kinetics .
Amine Chain Length and Substituents
  • N-(4-Methylbenzyl)-1-butanamine hydrochloride features a longer butyl chain (vs. The hydrochloride salt form enhances water solubility, a critical factor in drug formulation .
  • The methyl group in this compound reduces steric hindrance compared to bulkier substituents, favoring reactions at the amine site .
Functional Group Diversity
  • 4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide introduces a morpholine ring and amide bond. The morpholine’s oxygen atom can participate in hydrogen bonding, improving solubility in polar solvents. The amide group stabilizes the structure against hydrolysis compared to primary amines .
  • The benzylidene imine in Benzenamine, 4-chloro-N-[(4-chlorophenyl)phenylmethylene] introduces a conjugated π-system, which may absorb UV light and serve as a ligand in metal-organic frameworks .
Electronic Effects of Substituents
  • Methoxy groups (e.g., in Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene] ) are electron-donating, activating the aromatic ring toward electrophiles. In contrast, chloro groups are electron-withdrawing, directing incoming electrophiles to meta/para positions .

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